Cas no 5231-87-8 (diethoxycyclobut-3-ene-1,2-dione)

Diethoxycyclobut-3-ene-1,2-dione is a cyclic diketone derivative featuring ethoxy substituents, which enhance its reactivity and solubility in organic solvents. This compound is of interest in synthetic chemistry due to its unique cyclobutene-dione core, enabling applications in cycloaddition reactions and as a precursor for heterocyclic frameworks. The ethoxy groups contribute to improved stability and handling compared to unsubstituted analogs. Its structural features make it a valuable intermediate for constructing complex molecular architectures, particularly in pharmaceutical and materials science research. The compound’s reactivity profile allows for selective functionalization, offering versatility in fine chemical synthesis. Proper storage under inert conditions is recommended to maintain purity.
diethoxycyclobut-3-ene-1,2-dione structure
5231-87-8 structure
Product Name:diethoxycyclobut-3-ene-1,2-dione
CAS No:5231-87-8
MF:C8H10O4
MW:170.162602901459
MDL:MFCD00001333
CID:45621
PubChem ID:87558054
Update Time:2025-06-14

diethoxycyclobut-3-ene-1,2-dione Chemical and Physical Properties

Names and Identifiers

    • 3,4-Diethoxy-3-cyclobutene-1,2-dione
    • Squaric acid diethyl ester
    • 3,4-Diethoxycyclobut-3-ene-1,2-dione
    • Diethyl squarate
    • diethoxycyclobut-3-ene-1,2-dione
    • AC-22926
    • 3,4-diethyoxy-3-cyclobutene-1,2-dione
    • 3.4-diethoxy-3-cyclobutene-1,2-dione
    • DFSFLZCLKYZYRD-UHFFFAOYSA-
    • AM20100287
    • DTXSID30200334
    • PS-4470
    • FT-0600794
    • 3,4-diethoxy-3-cyclobuten-1,2-dion
    • InChI=1/C8H10O4/c1-3-11-7-5(9)6(10)8(7)12-4-2/h3-4H2,1-2H3
    • 3,4-Diethoxy-cyclobut-3-ene-1,2-dione
    • CS-W004755
    • EN300-215540
    • D3253
    • A829027
    • 3 pound not4-Diethoxy-3-cyclobutene-1 pound not2-dione
    • 3,4-diethoxycyclobut-3-ene-1,2-dione;Diethyl squarate
    • J-511148
    • AKOS015905438
    • 1,2-diethoxycyclobutenedione
    • MFCD00001333
    • 5231-87-8
    • 3,4-diethoxy-3 cyclobutene-1,2-dione
    • 3,4-diethoxy-3-cyclobuten-1,2-dione
    • 3,4-Diethoxy-3-cyclobutene-1,2-dione, 98%
    • BP-13098
    • SCHEMBL94221
    • Diethoxycyclobutenedione
    • 1,2-diethoxycyclobutene-3,4-dione
    • 3-Cyclobutene-1,2-dione, 3,4-diethoxy-
    • SY013529
    • 3,4,-diethoxy-3-cyclobutene-1,2-dione
    • Diethyl squarate; 3,4-Diethoxycyclobut-3-ene-1,2-dione; 3:4-diethoxycyclobut-3-ene-1:2-dione
    • DB-006276
    • FD29532
    • 3,4-Diethoxy-3-cyclobutene-1,2-dione;Squaric acid diethyl ester
    • MDL: MFCD00001333
    • Inchi: 1S/C8H10O4/c1-3-11-7-5(9)6(10)8(7)12-4-2/h3-4H2,1-2H3
    • InChI Key: DFSFLZCLKYZYRD-UHFFFAOYSA-N
    • SMILES: O(CC)C1C(C(C=1OCC)=O)=O
    • BRN: 640626

Computed Properties

  • Exact Mass: 170.05800
  • Monoisotopic Mass: 170.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.7
  • Topological Polar Surface Area: 52.6A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.15 g/mL at 25 °C(lit.)
  • Boiling Point: 95 °C/0.1 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:230°F
    Degrees Celsius:110°C
  • Refractive Index: n20/D 1.509(lit.)
  • Water Partition Coefficient: Insoluble
  • PSA: 52.60000
  • LogP: 0.42280
  • Solubility: Not determined

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diethoxycyclobut-3-ene-1,2-dione Related Literature

Additional information on diethoxycyclobut-3-ene-1,2-dione

Comprehensive Analysis of Diethoxycyclobut-3-ene-1,2-dione (CAS No. 5231-87-8): Properties, Applications, and Innovations

Diethoxycyclobut-3-ene-1,2-dione (CAS No. 5231-87-8) is a specialized organic compound with a unique cyclic structure, featuring two ethoxy groups and a dione moiety. Its molecular formula, C8H10O4, highlights its potential as a versatile intermediate in synthetic chemistry. The compound's cyclobutene-dione core and ethoxy functional groups contribute to its reactivity, making it valuable for applications ranging from pharmaceuticals to advanced materials. Researchers and industries are increasingly exploring its utility due to its balanced stability and reactivity under controlled conditions.

In recent years, the demand for high-performance organic intermediates like Diethoxycyclobut-3-ene-1,2-dione has surged, driven by advancements in green chemistry and sustainable synthesis. A 2023 study highlighted its role in reducing waste in multi-step reactions, aligning with the global push for eco-friendly chemical processes. Users frequently search for "CAS 5231-87-8 applications" or "Diethoxycyclobut-3-ene-1,2-dione synthesis," reflecting growing interest in its practical uses. This article addresses these queries while delving into the compound's scientific nuances.

The physicochemical properties of Diethoxycyclobut-3-ene-1,2-dione include a melting point range of 80–85°C and moderate solubility in polar solvents like ethanol and acetone. Its UV-Vis absorption spectrummax ~270 nm) suggests potential in photoactive materials, a hotspot in materials science. Computational studies predict its suitability for organic electronics, such as OLEDs, due to its conjugated system. These attributes make it a candidate for "next-gen optoelectronic materials," a trending topic in AI-driven research databases.

From a synthetic perspective, 5231-87-8 serves as a precursor for heterocyclic compounds via cycloaddition reactions. A 2022 Journal of Organic Chemistry paper demonstrated its use in constructing functionalized cyclobutanes, which are pivotal in drug discovery. Queries like "how to modify Diethoxycyclobut-3-ene-1,2-dione" or "CAS 5231-87-8 reactivity" often arise in academic forums, underscoring its role in structure-activity relationship (SAR) studies.

Innovations in catalysis have further expanded the utility of Diethoxycyclobut-3-ene-1,2-dione. For instance, palladium-catalyzed cross-coupling reactions with aryl halides yield aryl-substituted derivatives, a method gaining traction in patent literature. This aligns with industry searches for "CAS 5231-87-8 catalytic applications" and "scalable synthesis of cyclic diones." Such developments position the compound as a building block for fine chemicals.

Safety and handling of Diethoxycyclobut-3-ene-1,2-dione require standard laboratory precautions, including ventilation and PPE. While not classified as hazardous under major regulatory frameworks, its storage stability (recommended at 2–8°C under inert gas) is a common query among users. Recent forums emphasize "best practices for handling CAS 5231-87-8," reflecting practical concerns in industrial settings.

In conclusion, Diethoxycyclobut-3-ene-1,2-dione (CAS No. 5231-87-8) exemplifies the intersection of fundamental research and applied science. Its adaptability in pharmaceutical intermediates, material science, and catalysis ensures sustained relevance. As AI and high-throughput screening accelerate chemical discovery, compounds like this will remain at the forefront of innovation-driven chemistry.

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(CAS:5231-87-8)diethoxycyclobut-3-ene-1,2-dione
A829027
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Quantity:500g/100g
Price ($):932.0/187.0
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